1-propyl-1H-imidazole-2-thiol

Corrosion Inhibition Electrochemistry Materials Protection

Researchers needing an imidazole-2-thiol with intermediate hydrophobicity for corrosion inhibition or metal complexation often face substitution uncertainty between alkyl chain homologs. 1-Propyl-1H-imidazole-2-thiol (CAS 10583-84-3) provides the precise balance: • logP 0.72 & logD 0.66 (pH 7.4) - superior surface adsorption over methyl/ethyl analogs while retaining water compatibility vs. butyl/hexyl derivatives. • Readily available at ≥95% purity from established supply chains. • Versatile S,N-chelating ligand for coordination chemistry with off-the-shelf availability.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 10583-84-3
Cat. No. B080200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-imidazole-2-thiol
CAS10583-84-3
Synonyms1-propyl-1,3-dihydro-imidazole-2-thione
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCCN1C=CNC1=S
InChIInChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9)
InChIKeyYNDGTXJRYKRKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1H-imidazole-2-thiol Overview


1-Propyl-1H-imidazole-2-thiol (CAS 10583-84-3) is an N-substituted imidazole-2-thiol derivative characterized by a propyl group at the 1-position and a thiol/thione functional group at the 2-position . It belongs to a class of heterocyclic compounds valued for their metal-chelating ability, corrosion inhibition properties, and potential as bioactive scaffolds. The compound exists as a colorless to pale yellow liquid or solid (melting point 115-116 °C) and exhibits the typical thiol-thione tautomerism common to this class . While often grouped with other 1-alkylimidazole-2-thiols, the specific propyl substitution imparts distinct physicochemical properties that can significantly influence its performance in applications ranging from corrosion science to coordination chemistry, making direct substitution with analogs non-trivial [1].

1-Propyl-1H-imidazole-2-thiol: N-Alkyl Chain Length Role


Despite being members of the same 1-alkylimidazole-2-thiol family, compounds like the methyl (1-methyl-1H-imidazole-2-thiol), ethyl (1-ethyl-1H-imidazole-2-thiol), and butyl (1-butyl-1H-imidazole-2-thiol) analogs are not interchangeable with the propyl derivative. The primary reason is the profound impact of the N-alkyl chain length on key performance-determining physicochemical properties. As the alkyl chain lengthens, properties such as lipophilicity (logP), solubility, and molecular volume change non-linearly, directly affecting the compound's behavior in applications like corrosion inhibition and metal complexation [1]. In corrosion science, for instance, the inhibition efficiency of alkylimidazoles is known to increase with the number of carbon atoms in the hydrophobic chain, a trend that makes the propyl analog a distinct option between the less lipophilic methyl/ethyl and the more lipophilic butyl/hexyl derivatives [1]. The following evidence quantifies these differences to guide selection.

1-Propyl-1H-imidazole-2-thiol: Evidence Comparison


Corrosion Inhibition vs. Chain Length

A study on the corrosion inhibition of carbon steel by alkylimidazoles in a 3% NaCl solution demonstrated that inhibition efficiency increases with the number of carbon atoms in the hydrophobic alkyl chain [1]. While this study did not include 1-propyl-1H-imidazole-2-thiol, it provides a class-level inference that its performance should fall between the less efficient shorter-chain analogs (e.g., methyl) and the more efficient longer-chain analogs (e.g., butyl, hexyl). Therefore, selecting the propyl derivative over the methyl analog is justified for applications requiring higher surface adsorption, whereas choosing it over the butyl analog may be driven by superior water solubility for aqueous formulations.

Corrosion Inhibition Electrochemistry Materials Protection

Lipophilicity: logP Comparison

Lipophilicity, measured by the octanol-water partition coefficient (logP), is a key determinant of a molecule's behavior in biological systems, its ability to penetrate lipid membranes, and its partitioning in two-phase reaction systems. Direct comparison of ACD/Labs-predicted logP values from ChemSpider shows a clear, stepwise increase in lipophilicity with increasing N-alkyl chain length . The propyl derivative (logP = 0.72) offers a specific, intermediate lipophilicity profile compared to its methyl (logP = -0.02) and butyl (logP = 1.84) analogs, allowing for precise tuning of pharmacokinetic or partitioning properties.

Lipophilicity Physicochemical Properties Drug Design

Boiling Point and Volatility

Physical properties such as boiling point and molar refractivity directly impact handling, purification, and application. ChemSpider provides ACD/Labs-predicted values for the propyl analog and its close relatives . The data show a consistent increase in boiling point with chain length. The propyl derivative's boiling point of 196.8±23.0 °C is significantly higher than the ethyl analog (176.3±23.0 °C) but lower than the butyl analog (estimated >210 °C), positioning it for applications where thermal stability is required but excessive molecular weight is a detriment.

Physicochemical Properties Separation Science Process Chemistry

Solubility: Aqueous vs. Organic

Solubility profiles dictate the utility of a compound in various reaction media and formulations. 1-Propyl-1H-imidazole-2-thiol is reported to be slightly soluble in water and soluble in organic solvents such as ethanol, diethyl ether, and DMF . This profile contrasts with its 1-methyl and 1-ethyl counterparts, which are more water-soluble . This difference in hydrophilicity is a critical differentiator, as the propyl analog may be preferred for extractions from aqueous solution or for applications requiring a less polar environment, whereas the methyl analog may be chosen for purely aqueous systems.

Solubility Formulation Science Analytical Chemistry

1-Propyl-1H-imidazole-2-thiol: Key Applications


Corrosion Inhibitor: Tuning Hydrophobicity

In formulating corrosion inhibitors for mild steel in neutral or near-neutral chloride environments, the performance of 1-alkylimidazoles is known to increase with chain length due to enhanced surface adsorption from the hydrophobic effect [1]. 1-Propyl-1H-imidazole-2-thiol is the preferred choice when the goal is to achieve significantly higher inhibition efficiency than the methyl or ethyl analogs while maintaining better water solubility and lower cost than the longer-chain butyl or hexyl derivatives. Its intermediate logP of 0.72 makes it ideal for creating stable emulsions or for use in mixed aqueous-organic coolant systems.

Coordination Chemistry Ligand

1-Propyl-1H-imidazole-2-thiol serves as a versatile ligand in coordination chemistry, capable of binding metal ions through both its sulfur and nitrogen atoms [1]. The propyl substituent offers a specific balance of steric bulk and electron donation that is distinct from both the methyl and butyl analogs. This influences the stability, solubility, and catalytic activity of the resulting metal complexes . Researchers should select this ligand when synthetic accessibility is a priority, as the compound is readily available from major suppliers like Sigma-Aldrich/Enamine at high (≥95%) purity, providing a reliable, off-the-shelf option for complex synthesis [1].

Medicinal Chemistry: Lead Optimization

During the hit-to-lead optimization phase, medicinal chemists often require a systematic variation of alkyl chains to fine-tune a lead compound's lipophilicity and metabolic stability. The propyl analog provides a crucial data point in this SAR exploration. Its predicted logP of 0.72 [1] and logD of 0.66 at pH 7.4 [1] are key metrics for predicting membrane permeability and oral bioavailability. The compound's defined solubility profile—soluble in organic solvents and slightly soluble in water —makes it suitable for standard in vitro assays in DMSO while also allowing for the exploration of aqueous formulations. This makes it an invaluable building block for developing new antimicrobial or enzyme-inhibiting scaffolds .

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